molecular formula C7H15NO B15321808 n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine

n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine

Cat. No.: B15321808
M. Wt: 129.20 g/mol
InChI Key: PCSBBXBDAKGZBE-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine (CAS 1510407-64-3) is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . This specialty amine, featuring a tetrahydrofuran ring substituted with a methylaminomethyl group, is primarily used in research and development as a versatile building block. Researchers value it for exploring new chemical entities and synthesizing more complex molecules, particularly in pharmaceutical chemistry and materials science, where its structure could contribute to the development of novel active ingredients or specialty polymers . As a chiral molecule, it also holds potential for application in asymmetric synthesis. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and it is recommended that the compound be stored in a cool, dark place under an inert atmosphere .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-methyl-1-(2-methyloxolan-3-yl)methanamine

InChI

InChI=1S/C7H15NO/c1-6-7(5-8-2)3-4-9-6/h6-8H,3-5H2,1-2H3

InChI Key

PCSBBXBDAKGZBE-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyltetrahydrofuran and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.

    Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and other electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the context and the specific pathways involved. The compound may act as an agonist or antagonist, modulating the activity of its targets and influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Tetrahydrofuran (THF) Derivatives

N-Methyl-1-(tetrahydro-3-furanyl)methanamine
  • Molecular Formula: C₆H₁₃NO
  • Molecular Weight : ~127.18 g/mol (estimated)
  • Commercial Status : Available via Sigma-Aldrich (), contrasting with the discontinued status of the 2-methyl variant .
FE@PHOXI1 (Fluorinated THF Derivative)
  • Structure: 2-Fluoro-N-methyl-N-{[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methyl}ethanamine
  • Molecular Weight: Not explicitly stated but likely >300 g/mol due to the phenoxy and fluorine substituents.
  • Synthesis: Involves N-methyl-1-[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methanamine as a precursor, highlighting the impact of aromatic and halogen substituents on synthetic complexity .

Aromatic and Heterocyclic Derivatives

N-Methyl-1-(naphthalen-1-yl)methanamine
  • Molecular Formula : C₁₂H₁₃N
  • Market analyses suggest demand in specialty chemical sectors .
N-Methyl-1-(5-phenyl-3-isoxazolyl)methanamine Hydrochloride
  • CAS : 852431-02-8
  • Molecular Formula : C₁₁H₁₃ClN₂O
  • Applications : Isoxazole rings are common in pharmaceuticals; the hydrochloride salt improves aqueous solubility ().
N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-yl]methanamine
  • Molecular Formula : C₉H₁₁N₃S

Data Table: Structural and Commercial Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine C₇H₁₅NO ~145.20 (estimated) 2-methyl-THF Discontinued
N-Methyl-1-(tetrahydro-3-furanyl)methanamine C₆H₁₃NO 127.18 Unsubstituted THF Available (Sigma-Aldrich)
FE@PHOXI1 C₂₀H₂₂FNO₂ ~327.40 (estimated) Fluorine, phenoxy, isochromene Research-grade
N-Methyl-1-(naphthalen-1-yl)methanamine C₁₂H₁₃N 171.24 Naphthalene Market demand noted
N-Methyl-1-(5-phenyl-3-isoxazolyl)methanamine HCl C₁₁H₁₃ClN₂O 224.69 Isoxazole, phenyl Available (CAS 852431-02-8)

Key Research Findings and Trends

  • Steric Effects : The 2-methyl group on the THF ring in the target compound may hinder nucleophilic reactions compared to unsubstituted analogs, affecting synthetic utility .
  • Bioactivity Potential: Heterocyclic analogs (e.g., isoxazole, thienyl) demonstrate enhanced interactions with biological targets, suggesting pharmaceutical applications .
  • Market Dynamics : Aromatic derivatives (e.g., naphthalen-1-yl) dominate industrial applications, whereas THF-based compounds face production challenges .

Biological Activity

n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by a methanamine group and a 2-methyltetrahydrofuran moiety, contributing to its solubility and reactivity. Its molecular formula is C8_{8}H17_{17}N, with a molecular weight of approximately 141.24 g/mol. The presence of the tetrahydrofuran ring enhances its ability to stabilize transition states during chemical reactions, making it a versatile compound in organic synthesis.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, ultimately affecting various biochemical pathways.

Enzyme-Substrate Interactions

In biological research, this compound serves as a ligand in enzyme-substrate interaction studies. Its structural features allow it to mimic natural substrates, providing insights into the mechanisms of various biological processes.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based therapeutics. Furthermore, it has been noted for its role in asymmetric synthesis, contributing to the production of enantiomerically pure compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

  • Antiproliferative Activity : Research indicates that modifications in similar compounds can significantly affect their antiproliferative activity against cancer cell lines. For instance, variations in substituents can lead to enhanced binding affinity and selectivity for specific cellular targets .
  • Oxidation Reactions : The compound can be oxidized to form various N-oxides, which may exhibit distinct biological activities. This property opens avenues for exploring its role in oxidative stress-related pathways.
  • Cross-Coupling Reactions : The application of this compound in cross-coupling reactions has demonstrated its utility in drug discovery processes, leading to the identification of new bioactive compounds .

Data Tables

Property Value
Molecular FormulaC8_{8}H17_{17}N
Molecular Weight141.24 g/mol
SolubilitySoluble in organic solvents
Biological RolesLigand for enzyme interactions
Compound Similarity Similarity Score Key Features
(S)-(Tetrahydrofuran-3-yl)methanamine1.00Identical structure but different stereochemistry
(Tetrahydrofuran-3-yl)methanamine hydrochloride0.96Hydrochloride salt form
(Tetrahydro-2H-pyran-4-yl)methanamine0.80Different cyclic ether structure

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